molecular formula C24H37N7O11 B10824309 Acetyl tetrapeptide-9 Acetate

Acetyl tetrapeptide-9 Acetate

Cat. No.: B10824309
M. Wt: 599.6 g/mol
InChI Key: FPGXWRYAENLSAL-SHDAZCTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl tetrapeptide-9 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Acetyl tetrapeptide-9 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide bonds.

Common Reagents and Conditions:

Major Products Formed: The primary product formed is this compound itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Acetyl tetrapeptide-9 acetate has several scientific research applications:

Mechanism of Action

Acetyl tetrapeptide-9 acetate exerts its effects by binding to specific receptors on fibroblast membranes. This binding stimulates the production of lumican and collagen type I, leading to improved organization and stability of collagen fibers in the extracellular matrix. The enhanced collagen synthesis results in firmer and more elastic skin .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H37N7O11

Molecular Weight

599.6 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;acetic acid

InChI

InChI=1S/C22H33N7O9.C2H4O2/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31;1-2(3)4/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38);1H3,(H,3,4)/t13-,14-,15-,18-;/m0./s1

InChI Key

FPGXWRYAENLSAL-SHDAZCTCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C.CC(=O)O

Origin of Product

United States

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